molecular formula C16H14BaO4 B14469296 Barium p-methylbenzoate CAS No. 93904-98-4

Barium p-methylbenzoate

Cat. No.: B14469296
CAS No.: 93904-98-4
M. Wt: 407.6 g/mol
InChI Key: HVHWAUVVZBOIDD-UHFFFAOYSA-L
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Description

Barium p-methylbenzoate is an organic compound that belongs to the class of barium salts of aromatic carboxylic acids It is derived from p-methylbenzoic acid, where the carboxylate group is bonded to a barium ion

Preparation Methods

Synthetic Routes and Reaction Conditions: Barium p-methylbenzoate can be synthesized through a reaction between p-methylbenzoic acid and barium hydroxide. The reaction typically involves dissolving p-methylbenzoic acid in a suitable solvent, such as ethanol, and then adding an aqueous solution of barium hydroxide. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound as a precipitate.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar reaction conditions but with optimized parameters to ensure high yield and purity. The process may include steps such as filtration, washing, and drying to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions: Barium p-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The methyl group in the p-methylbenzoate moiety can be oxidized to form a carboxyl group, resulting in the formation of barium terephthalate.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or halogens (Cl2, Br2) for halogenation can be used.

Major Products Formed:

    Oxidation: Barium terephthalate.

    Substitution: Barium derivatives of nitrated or halogenated p-methylbenzoate.

Scientific Research Applications

Barium p-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other barium-containing compounds and as a reagent in various organic reactions.

    Biology: Its potential biological activities are being explored, including its role as a ligand in coordination chemistry.

    Medicine: Research is ongoing to investigate its potential use in medical imaging and as a contrast agent due to the high atomic number of barium.

    Industry: It is used in the production of specialty chemicals and materials, including catalysts and polymers.

Mechanism of Action

The mechanism by which barium p-methylbenzoate exerts its effects depends on its interaction with molecular targets. In coordination chemistry, it can act as a ligand, forming complexes with metal ions. The barium ion can also interact with biological molecules, potentially affecting cellular processes. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

    Barium benzoate: Similar structure but without the methyl group.

    Barium terephthalate: Formed by the oxidation of barium p-methylbenzoate.

    Barium salicylate: Contains a hydroxyl group on the aromatic ring.

Uniqueness: this compound is unique due to the presence of the methyl group, which can influence its reactivity and interactions compared to other barium benzoates

Properties

CAS No.

93904-98-4

Molecular Formula

C16H14BaO4

Molecular Weight

407.6 g/mol

IUPAC Name

barium(2+);4-methylbenzoate

InChI

InChI=1S/2C8H8O2.Ba/c2*1-6-2-4-7(5-3-6)8(9)10;/h2*2-5H,1H3,(H,9,10);/q;;+2/p-2

InChI Key

HVHWAUVVZBOIDD-UHFFFAOYSA-L

Canonical SMILES

CC1=CC=C(C=C1)C(=O)[O-].CC1=CC=C(C=C1)C(=O)[O-].[Ba+2]

Related CAS

99-94-5 (Parent)

Origin of Product

United States

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